molecular formula C21H24N6O3S B12161511 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12161511
M. Wt: 440.5 g/mol
InChI Key: TVLNCDUERJZKPO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl), a 4-methoxyphenyl-substituted piperazine moiety, and an acetamide-linked thiazole ring. The pyridazinone scaffold is associated with kinase inhibition and anti-inflammatory properties, while the thiazole-imine group may enhance bioavailability and target specificity .

Properties

Molecular Formula

C21H24N6O3S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H24N6O3S/c1-15-14-31-21(22-15)23-19(28)13-27-20(29)8-7-18(24-27)26-11-9-25(10-12-26)16-3-5-17(30-2)6-4-16/h3-8,14H,9-13H2,1-2H3,(H,22,23,28)

InChI Key

TVLNCDUERJZKPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Piperazine Intermediate: This step involves the reaction of 4-methoxyphenylamine with piperazine under specific conditions to form the piperazine intermediate.

    Formation of the Pyridazine Ring: The piperazine intermediate is then reacted with appropriate reagents to form the pyridazine ring.

    Formation of the Thiazole Ring: The final step involves the reaction of the pyridazine intermediate with thiazole-forming reagents to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (-NH-C(=O)-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.

Reaction Conditions Products Mechanistic Notes
6M HCl, reflux, 8 hours2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl}acetic acidAcid-catalyzed nucleophilic attack by water at the carbonyl carbon.
2M NaOH, 80°C, 4 hoursSodium salt of the carboxylic acidBase-mediated deprotonation and cleavage of the amide bond.

This reaction is critical for modifying the compound’s polarity and bioavailability.

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The electron-rich 4-methoxyphenyl substituent is susceptible to electrophilic substitution.

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hours Nitro group introduced at the para position relative to methoxyDirected by methoxy’s activating effect.
Br₂ in CH₂Cl₂RT, 1 hour Bromination at the ortho/para positionsSteric hindrance from piperazine may favor para.

Nucleophilic Attack on the Pyridazinone Ring

The electron-deficient pyridazinone ring undergoes nucleophilic substitution at the carbonyl or adjacent positions.

Nucleophile Conditions Product Site of Attack
NH₂OHEthanol, reflux, 6 hoursOxime formation at the C6 carbonylCarbonyl oxygen acts as electrophile.
Grignard reagentsTHF, −78°C, 12 hoursAddition to the carbonyl, forming a tertiary alcoholRequires anhydrous conditions.

Piperazine Ring Functionalization

The piperazine nitrogen can participate in alkylation or acylation reactions.

Reagent Conditions Product Role of Piperazine
CH₃I, K₂CO₃DMF, 60°C, 4 hoursQuaternary ammonium salt formationAlkylation at the secondary amine.
Acetyl chlorideCH₂Cl₂, RT, 2 hoursN-acetylated piperazine derivativeAcylation enhances solubility.

Thiazole Ring Reactivity

The thiazole moiety participates in cycloadditions and coordination chemistry.

Reaction Type Conditions Product Applications
Diels-Alder reactionHeat, dienophile (e.g., maleic anhydride)Six-membered cyclohexene adductUsed to modify bioactivity.
Metal complexationCu(II) acetate, MeOH, RTStable copper-thiazole complexPotential catalytic or medicinal applications.

Oxidation/Reduction Reactions

  • Oxidation : The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone’s double bonds, altering aromaticity.

Stability Under Physiological Conditions

Parameter Observation Implications
pH 7.4, 37°CSlow hydrolysis of acetamide over 72 hoursInfluences half-life in drug formulations.
UV light exposureDegrades via radical pathwaysRequires light-protected storage.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds with similar structural features to 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide exhibit antipsychotic effects. The piperazine ring is a common scaffold in many antipsychotic drugs, suggesting that this compound may also possess similar properties. Studies have shown that modifications of the piperazine structure can enhance dopamine receptor affinity, which is crucial for the treatment of schizophrenia and other psychotic disorders .

Antidepressant Potential

The compound's affinity for serotonin receptors may position it as a candidate for antidepressant therapies. Similar compounds have been evaluated for their ability to modulate serotonin levels in the brain, which is a key mechanism in the treatment of depression .

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of the compound may exhibit anti-inflammatory properties. The thiazole component is known for its ability to inhibit inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological effects. The following table summarizes key structural components and their associated activities:

Structural ComponentActivity TypeNotes
Piperazine RingAntipsychoticEnhances binding to dopamine receptors
Thiazole RingAnti-inflammatoryInhibits pro-inflammatory cytokines
Oxopyridazine MoietyAntidepressantPotential modulation of serotonin levels

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound highlighted its successful creation through various organic reactions, including condensation and cyclization methods. The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity and potential biological activity .

Case Study 2: Biological Testing

In vivo studies were conducted on animal models to evaluate the antidepressant and anxiolytic effects of the compound. Results indicated a significant reduction in anxiety-like behavior in treated groups compared to controls, supporting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity Profile Source/Reference
Target Compound Pyridazinone 4-Methoxyphenyl-piperazine; Thiazole-imine acetamide Hypothesized: CNS modulation, kinase inhibition This work
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-... Pyridazinone + pyrrolidine Chloropyridazine; Cyclopropylamine Anticancer (kinase inhibition) Patent EP 4 139 296
5-methyl-2-[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridine-3-carbonyl]-... Pyridine + pyrazole Nitrophenyl-triazole; Dihydropyrazolone Antimicrobial, anti-inflammatory Synthesis studies
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-... triazin-2-yl}-... Triazine + pyrrolidine Dimethylamino-benzylidene; Hydroxymethyl-pyrrolidine Not reported (structural novelty) Synthesis studies

Bioactivity and Target Correlation

  • Pyridazinone Derivatives: The target compound shares a pyridazinone core with the chloropyridazine derivative in , which exhibits kinase inhibition. However, the absence of a chlorine substituent in the target compound may reduce cytotoxicity while retaining affinity for CNS targets like serotonin receptors (due to the 4-methoxyphenyl-piperazine group) .
  • Thiazole-Imine vs. Pyrazole-Triazole : The thiazole-imine group in the target compound differs from pyrazole-triazole hybrids in , which show broader antimicrobial activity. This suggests that the thiazole-imine may prioritize CNS selectivity over antimicrobial effects .
  • Piperazine vs. Pyrrolidine : Piperazine derivatives (target compound) are more commonly associated with dopaminergic/serotonergic modulation, whereas pyrrolidine-containing analogues (e.g., ) often target enzymes like kinases or proteases due to conformational flexibility .

Discussion and Implications

The target compound’s hybrid structure combines features of pyridazinone-based kinase inhibitors and piperazine-derived CNS modulators. Its bioactivity profile is expected to differ from analogues in due to the absence of halogenation (reduced cytotoxicity) and the inclusion of a thiazole-imine group (enhanced CNS penetration). Further studies should prioritize in vitro assays against serotonin receptors (e.g., 5-HT1A) and kinase targets (e.g., MAPK) to validate these hypotheses .

Biological Activity

The compound 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, encompassing its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyridazine moiety : A six-membered aromatic ring containing two nitrogen atoms.
  • Piperazine ring : A cyclic compound that is often used in pharmaceuticals for its ability to interact with various receptors.
  • Thiazole group : Known for its biological activity, particularly in antimicrobial and anti-inflammatory agents.

The molecular formula is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 366.47 g/mol.

1. Receptor Interaction

The compound is believed to interact with multiple neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The presence of the piperazine ring suggests potential activity as an antagonist or agonist at these receptors, which are crucial in the treatment of psychiatric disorders.

2. Antiproliferative Activity

Research indicates that compounds similar to this one exhibit antiproliferative effects against various cancer cell lines. This is primarily attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.

Biological Activity Data

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive-like behaviors in animal models
AnticancerInhibition of growth in BRCA-deficient cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduction in neuroinflammation markers

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of the compound led to a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential role as a serotonin reuptake inhibitor.

Case Study 2: Anticancer Properties

In vitro studies revealed that the compound effectively inhibited the proliferation of BRCA-deficient cancer cells with an IC50 value in the nanomolar range. Further investigation showed that it induced apoptosis through caspase activation pathways, highlighting its potential as a targeted cancer therapy.

Case Study 3: Antimicrobial Activity

The compound exhibited notable antimicrobial activity against various strains of bacteria, particularly Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Q & A

Q. Characterization :

  • NMR Spectroscopy : Confirms regiochemistry and purity of intermediates (e.g., 1^1H/13^13C NMR for pyridazinone ring protons and piperazine methylene groups) .
  • HPLC-MS : Validates molecular weight and detects impurities post-purification .

Advanced: How can researchers optimize coupling reactions involving the piperazine and pyridazinone moieties to improve yield?

Methodological Answer:
Key optimization strategies include:

  • Base Selection : Use of non-nucleophilic bases (e.g., DBU) to minimize side reactions during piperazine coupling. Evidence suggests that pyridyl nitrogen coordination stabilizes intermediates, enhancing reaction efficiency .
  • Temperature Control : Reactions performed at 60–80°C balance kinetics and thermodynamics, avoiding decomposition of heat-sensitive intermediates .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2/Xantphos) improve cross-coupling efficiency, particularly for aromatic substitutions .

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.8 ppm, thiazole protons at δ 6.5–7.0 ppm) .
    • 13^13C NMR confirms carbonyl (C=O) and aromatic carbon signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching calculated mass).
  • HPLC-PDA : Assesses purity (>95% by area normalization) and detects regioisomeric impurities .

Advanced: How to address contradictory biological activity data between in vitro and in vivo models?

Methodological Answer:
Contradictions may arise from:

  • Metabolic Instability : Perform stability assays in liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis in the pyridazinone ring) .
  • Solubility Limitations : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies to enhance bioavailability .
  • Target Engagement Validation : Employ biophysical assays (e.g., SPR or thermal shift assays) to confirm binding affinity discrepancies .

Advanced: What computational strategies validate docking studies predicting binding affinity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., docking into serotonin or dopamine receptors due to the piperazine moiety) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy contributions of specific substituents (e.g., methoxy vs. ethoxy groups) .
  • Experimental Cross-Validation : Compare computational predictions with SPR or ITC binding data to refine force field parameters .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

Methodological Answer:

  • Cytotoxicity Assays : MTT or resazurin assays in HEK-293 or HepG2 cells to determine IC50_{50} values .
  • hERG Inhibition Screening : Patch-clamp assays to assess cardiac liability, critical for piperazine-containing compounds .
  • Genotoxicity : Ames test or comet assay to detect DNA damage potential .

Advanced: How can structure-activity relationship (SAR) studies guide thiazole ring modifications?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce halogens (e.g., -F, -Cl) at the thiazole 4-position to enhance metabolic stability and target affinity .
  • Steric Effects : Compare (Z)- vs. (E)-isomers of the thiazole-ylidene group using X-ray crystallography to correlate geometry with activity .
  • Bioisosteric Replacement : Substitute the thiazole with oxazole or pyridine rings while maintaining hydrogen-bonding capacity .

Advanced: How to resolve low yields in Suzuki-Miyaura cross-coupling steps during synthesis?

Methodological Answer:

  • Precatalyst Optimization : Use PdCl2_2(dppf) with SPhos ligand for sterically hindered substrates .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or dioxane) improve solubility of aryl boronic esters .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining high yields (e.g., 80°C, 20 minutes) .

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